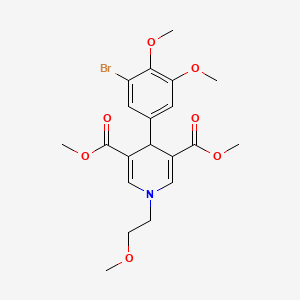![molecular formula C15H14ClN3O4S B4703325 2-(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B4703325.png)
2-(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide
Overview
Description
2-(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide is a chemical compound that belongs to the class of sulfonamides. It is also known as N-(4-chlorobenzenesulfonyl)-N'-[2-(4-phenoxyphenoxy)ethyl]hydrazine. This chemical compound has been widely used in scientific research for its various applications in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 2-(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide involves the inhibition of carbonic anhydrase IX (CAIX) through the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This binding results in the disruption of the enzyme's catalytic activity, which leads to a decrease in the production of bicarbonate ions and an increase in the acidity of the tumor microenvironment. This change in pH has been shown to reduce tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide are mainly related to its inhibition of CAIX. The inhibition of CAIX leads to a decrease in the production of bicarbonate ions and an increase in the acidity of the tumor microenvironment. This change in pH has been shown to reduce tumor growth and metastasis. Additionally, 2-(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide in lab experiments include its relatively simple synthesis method, its specificity for CAIX, and its ability to reduce tumor growth and metastasis. However, there are also some limitations to its use. For example, it may not be effective in all types of cancer, and its effects may vary depending on the tumor microenvironment.
Future Directions
There are many future directions for the use of 2-(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide in scientific research. One possible direction is the development of more potent and selective inhibitors of CAIX based on the structure of 2-(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide. Another direction is the investigation of the effects of 2-(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide on other biological processes, such as inflammation and oxidative stress. Additionally, the use of 2-(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide in combination with other cancer therapies, such as chemotherapy and immunotherapy, could also be explored.
Scientific Research Applications
2-(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been widely used in scientific research for its various applications. It has been used as a sulfonamide-based inhibitor of carbonic anhydrase IX (CAIX), which is a tumor-associated protein that is overexpressed in various types of cancer. The inhibition of CAIX has been shown to reduce tumor growth and metastasis in preclinical models. 2-(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has also been used as a probe for the detection of sulfonamide-binding proteins in biological samples.
properties
IUPAC Name |
2-[4-[(Z)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c16-12-3-7-14(8-4-12)24(21,22)19-18-9-11-1-5-13(6-2-11)23-10-15(17)20/h1-9,19H,10H2,(H2,17,20)/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGUPBZHLLHZDR-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NS(=O)(=O)C2=CC=C(C=C2)Cl)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4703258.png)
![1-allyl-2-[2-(2-furyl)vinyl]-1H-benzimidazole hydrochloride](/img/structure/B4703264.png)



![ethyl 4-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B4703283.png)
![2-[(4-chlorobenzylidene)amino]-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B4703287.png)

![1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4703301.png)
![N-[4-(3,5-dimethylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4703302.png)
![3-(2-furyl)-4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B4703309.png)
![6-{[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4703322.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide](/img/structure/B4703333.png)